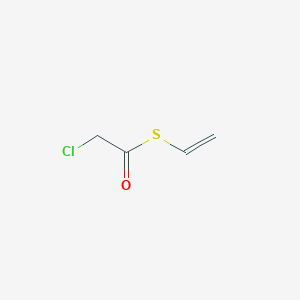

S-Ethenyl chloroethanethioate

Description

Contextualization of Thioesters in Contemporary Synthetic Strategies

Thioesters are a cornerstone of modern organic synthesis, prized for their unique reactivity that distinguishes them from their oxygen-containing counterparts, the carboxylic esters.

Overview of the Unique Reactivity of Thioester Functional Groups

The thioester functional group (R-C(=O)-S-R') is characterized by a carbon-sulfur bond that is weaker and less polarized than the carbon-oxygen bond in an ester. fiveable.me This fundamental difference imparts thioesters with heightened reactivity. The sulfur atom's larger size and the less effective orbital overlap between its 3p orbitals and the carbonyl group's π-system make the carbonyl carbon more electrophilic compared to that in an ester. libretexts.org Consequently, thioesters are more susceptible to nucleophilic attack. nih.govnih.gov

This enhanced reactivity makes them excellent acylating agents. They are considered "high-energy" functional groups, capable of participating in a variety of transformations where esters would be unreactive. nih.govacs.org For instance, thioesters are pivotal in native chemical ligation for peptide synthesis and are precursors for ketones via reactions like the Fukuyama coupling. wikipedia.org In biochemistry, thioesters, most notably acetyl-CoA, are central intermediates in numerous metabolic pathways, underscoring their fundamental role in acyl transfer reactions. wikipedia.orgacs.org

Comparison of Thioester Properties with Carboxylic Esters in Organic Synthesis

The divergent properties of thioesters and carboxylic esters dictate their distinct roles in synthesis. The greater reactivity of thioesters is a key differentiator. libretexts.org This can be quantified by comparing the pKa of the respective leaving groups upon nucleophilic acyl substitution: a thiolate (RS⁻) is a weaker base (pKa of a typical thiol is ~10) and thus a better leaving group than an alkoxide (RO⁻) (pKa of a typical alcohol is ~15-18). libretexts.org

This reactivity hierarchy means that acyl substitution reactions generally proceed "downhill" from more reactive derivatives like thioesters to less reactive ones like esters. libretexts.org Direct conversion of an ester to a thioester is thermodynamically unfavorable under standard conditions and requires specific reagents or activation methods. rsc.org

| Property | Thioester (R-CO-SR') | Carboxylic Ester (R-CO-OR') |

| Reactivity towards Nucleophiles | High | Moderate |

| Electrophilicity of Carbonyl Carbon | More electrophilic | Less electrophilic |

| C-X Bond Strength (X=S or O) | Weaker | Stronger |

| Leaving Group Ability of X⁻ | Good (weaker base) | Poor (stronger base) |

| Acylating Ability | Excellent | Moderate |

| Biological Role | Central acyl carriers (e.g., Acetyl-CoA) | Less common in direct acyl transfer |

Significance of Vinyl Thioesters in Chemical Transformations

The presence of a vinyl group attached to the sulfur atom, as in S-Ethenyl chloroethanethioate, introduces additional layers of reactivity and synthetic utility.

Historical Perspectives and Evolution of Vinyl Thioester Chemistry

The chemistry of vinyl thioesters has evolved significantly, driven by the quest for novel and efficient synthetic methodologies. Initially explored as monomers for polymerization, their synthetic potential has expanded dramatically. researchgate.net Modern synthetic methods now allow for the stereospecific synthesis of vinyl thioesters, which are recognized as valuable building blocks. acs.org Recent advancements have focused on developing greener and more atom-economical routes to these compounds, for instance, through the direct use of calcium carbide as an acetylene (B1199291) source or via ambient-light-promoted, catalyst-free conditions. acs.orgrsc.org These developments have made vinyl thioesters more accessible for a wide range of applications.

Importance of the Ethenyl Moiety in Reactive Intermediates

The ethenyl (vinyl) moiety in a molecule like this compound is not merely a spectator. It can actively participate in a variety of chemical transformations. The double bond can act as a dienophile in Diels-Alder reactions, a Michael acceptor, or a substrate for various addition reactions. The polarization of the vinyl group by the adjacent sulfur atom influences its reactivity.

Furthermore, the ethenyl group can be a precursor to highly reactive intermediates. For example, under certain conditions, the vinyl group can undergo reactions that lead to the formation of ketenes or other reactive species. The interplay between the thioester and the vinyl group allows for cascade reactions, where an initial transformation at one site triggers subsequent reactions involving the other. The dehydrogenation of ethyl groups to form ethenyl residues has been proposed as a key step in the on-surface synthesis of polymeric structures, highlighting the role of the ethenyl group in forming new covalent bonds. researchgate.net

Role of Halogenated Aliphatic Thioesters in Organic Synthesis

The chloroethanethioate portion of this compound introduces a halogen atom, which is a key functional handle for further synthetic manipulation. Halogenated thioesters are versatile intermediates in organic synthesis. The presence of a halogen, particularly on the α-carbon to the carbonyl group, provides a site for nucleophilic substitution.

For example, S-aryl 2-chloroethanethioates are used as building blocks for the synthesis of more complex heterocyclic molecules. They can react with amines, hydrazines, and other nucleophiles to construct larger molecular scaffolds, such as benzimidazoles and oxadiazoles. chemijournal.comresearchgate.netqu.edu.iq The halogen can be displaced to form new carbon-carbon or carbon-heteroatom bonds, making these compounds valuable precursors in medicinal and materials chemistry. The introduction of halogen atoms can also significantly modulate the biological activity and physicochemical properties of molecules. mdpi.com

Overview of Chloroethanethioate Substructures as Synthetic Synthons

Chloroethanethioate substructures, such as S-aryl-2-chloroethanethioates, are valuable synthetic intermediates. researchgate.net Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon of the thioester and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.

The synthesis of chloroethanethioate derivatives is typically straightforward. A common method involves the reaction of chloroacetyl chloride with a thiol in the presence of a base. rsc.org For instance, S-(p-tolyl) 2-chloroethanethioate can be prepared by reacting 2-chloroacetyl chloride with p-toluenethiol and triethylamine. rsc.org Another approach is the condensation of a carboxylic acid with a thiol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org

These substructures serve as building blocks for more complex molecules. For example, S-1H-benzo[d]imidazol-2-yl 2-chloroethanethioate is synthesized from 2-mercaptobenzimidazole (B194830) and chloroacetyl chloride and is a precursor for various heterocyclic compounds. chemijournal.com Similarly, S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioates are prepared from the corresponding 1,3,4-oxadiazole-5-thione and chloroacetyl chloride. researchgate.nettubitak.gov.tr These examples highlight the role of chloroethanethioates as versatile synthons in the construction of diverse molecular architectures.

Strategic Utility of the Chlorine Atom in Mechanistic Pathways

The chlorine atom in the chloroethanethioate moiety is a key functional handle that dictates its reactivity and synthetic applications. As a good leaving group, it facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, the chlorine in S-1H-benzo[d]imidazol-2-yl 2-chloroethanethioate can be displaced by hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazinyl derivative. chemijournal.com

Furthermore, the presence of the chlorine atom can direct the course of cyclization reactions. A notable example is the chlorocyclization of alkenoic thioesters, where an electrophilic chlorinating agent induces the formation of chlorinated sulfur-containing heterocycles. jst.go.jp This type of reaction, known as halocyclization, is a powerful tool in synthetic organic chemistry for creating cyclic compounds. jst.go.jp The unique nucleophilicity of the sulfur atom in thioesters plays a crucial role in these transformations. jst.go.jp

The reactivity of the chlorine atom is also central to the Fukuyama coupling, a palladium-catalyzed reaction that couples a thioester with an organozinc halide to form a ketone. wikipedia.org This reaction demonstrates the versatility of the thioester group in carbon-carbon bond formation.

Defining the Research Scope for this compound

While detailed experimental data on this compound is limited in the current literature, its structure allows for the definition of a clear research scope. The presence of the vinyl group, in addition to the chloroethanethioate functionality, suggests several avenues for investigation.

Key research questions would include:

Synthesis: Developing and optimizing synthetic routes to this compound, likely through the reaction of chloroacetyl chloride with ethenethiol or a suitable precursor.

Reactivity: Investigating the differential reactivity of the two electrophilic sites (the α-carbon to the carbonyl and the carbonyl carbon itself) and the nucleophilic vinyl group. This would involve studying its behavior in the presence of various nucleophiles, electrophiles, and radical initiators.

Polymerization: Exploring the potential of the vinyl group to undergo polymerization, leading to novel sulfur-containing polymers with potentially interesting material properties.

Cycloaddition Reactions: Examining the participation of the vinyl group in cycloaddition reactions, such as Diels-Alder reactions, to construct more complex cyclic and heterocyclic systems.

Comparative Studies: Comparing the reactivity of this compound with other S-alkyl and S-aryl chloroethanethioates to elucidate the electronic and steric effects of the ethenyl group.

The study of this compound would contribute to the broader understanding of thioester chemistry and provide new tools for the synthesis of complex organic molecules. Its unique combination of functional groups makes it a promising, albeit currently under-explored, building block in modern organic synthesis.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 143088-19-1 echemi.comevitachem.com |

| Molecular Formula | C4H5ClOS |

| Molecular Weight | 136.60 g/mol |

Table 2: Examples of Chloroethanethioate Derivatives in Synthesis

| Compound | Starting Materials | Application |

| S-1H-benzo[d]imidazol-2-yl 2-chloroethanethioate chemijournal.com | 2-mercaptobenzimidazole, Chloroacetyl chloride | Precursor to hydrazinyl derivatives and other heterocycles. |

| S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate researchgate.nettubitak.gov.tr | 5-aryl-1,3,4-oxadiazole-5-thione, Chloroacetyl chloride | Synthesis of novel heterocyclic compounds. |

| S-(p-tolyl) 2-chloroethanethioate rsc.org | p-toluenethiol, 2-chloroacetyl chloride | General synthetic intermediate. |

Structure

3D Structure

Properties

CAS No. |

143088-19-1 |

|---|---|

Molecular Formula |

C4H5ClOS |

Molecular Weight |

136.60 g/mol |

IUPAC Name |

S-ethenyl 2-chloroethanethioate |

InChI |

InChI=1S/C4H5ClOS/c1-2-7-4(6)3-5/h2H,1,3H2 |

InChI Key |

FCFPTPVYKWSTEP-UHFFFAOYSA-N |

Canonical SMILES |

C=CSC(=O)CCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of S Ethenyl Chloroethanethioate

Reactions at the Thioester Carbonyl Center

The thioester linkage in S-Ethenyl chloroethanethioate is a highly activated acyl group, making the carbonyl carbon an excellent electrophile. This reactivity is central to its role in various chemical transformations.

Thioesters, including vinyl thioesters like this compound, are effective acyl donors in a variety of acyl transfer reactions. tandfonline.comlibretexts.org The driving force for these reactions is often the formation of a more stable amide or ester bond from the high-energy thioester. In biological systems, thioesters such as acetyl-CoA are fundamental in acyl transfer, a role mirrored by synthetic vinyl thioesters in organic chemistry. nih.gov

The acyl transfer process typically involves the nucleophilic attack on the thioester carbonyl, followed by the departure of the vinylthiolate leaving group. Vinyl thioesters have been shown to be efficient acyl donors, in some cases demonstrating enhanced reactivity compared to other esters. tandfonline.com The release of the volatile ethanethiol from related S-ethyl thioesters, or acetaldehyde from vinyl esters, can drive the reaction equilibrium towards the products. tandfonline.com

A significant application of acyl transfer from thioesters is in native chemical ligation (NCL), a cornerstone of protein synthesis and modification. This process involves the reaction of a C-terminal thioester with an N-terminal cysteine residue, leading to the formation of a native peptide bond through a transthioesterification followed by an intramolecular S-to-N acyl shift. nih.govacs.org While this compound itself is not a typical substrate for NCL due to the nature of its acyl group, the underlying principle of thioester-mediated acyl transfer is a key aspect of its reactivity profile.

Table 1: Comparison of Acyl Donors in Lipase-Catalyzed Acyl Transfer Reactions

| Acyl Donor | Relative Initial Rate | Co-product | Driving Force for Equilibrium Shift |

|---|---|---|---|

| S-Ethyl thiooctanoate | High | Ethanethiol | Volatilization of co-product |

| Vinyl octanoate | Very High | Acetaldehyde | Tautomerization and volatilization |

| Ethyl octanoate | Moderate | Ethanol | Reversible |

This table is illustrative and based on data for related compounds to highlight the reactivity of thioesters and vinyl esters as acyl donors. tandfonline.com

The carbonyl carbon of this compound is highly susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond, followed by the elimination of the vinylthiolate leaving group to reform the carbonyl group in the new product. chemistrysteps.commasterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (e.g., vinylmagnesium bromide), can react with thioesters. An initial acyl substitution can occur, leading to the formation of a ketone. nih.gov In the case of this compound, reaction with a Grignard reagent could potentially yield a vinyl ketone. It is important to note that the liberated thiolate can sometimes participate in subsequent reactions, such as Michael additions to the newly formed α,β-unsaturated ketone. nih.gov

The reactivity of the carbonyl group can be influenced by the presence of Lewis acids, which can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. chemistrysteps.com

The α-protons of thioesters are acidic and can be removed by a suitable base to form an enolate. libretexts.orgmnstate.edu For this compound, the relevant α-protons are on the carbon adjacent to the carbonyl group (the chloromethyl group). The presence of the electron-withdrawing chlorine atom and the thioester group significantly increases the acidity of these protons.

Thioester enolates are valuable intermediates in organic synthesis, serving as potent nucleophiles for the formation of new carbon-carbon bonds. ucsb.eduusu.edu The enolate generated from this compound can, in principle, react with various electrophiles.

Because the negative charge of an enolate is delocalized onto both the α-carbon and the carbonyl oxygen, it is an ambident nucleophile. libretexts.org Reaction can occur at either the carbon or the oxygen, although C-alkylation is typically the desired and more common outcome with alkyl halides. princeton.edu

The formation of an enolate from an α-chloro thioester sets the stage for potential intramolecular reactions or rearrangements, although such reactivity would be highly dependent on the specific reaction conditions and the nature of any external electrophiles present. The increased acidity due to the α-halogen can also lead to complications such as over-alkylation or elimination reactions. libretexts.orgmnstate.edu

Table 2: Factors Influencing Enolate Formation and Reactivity

| Factor | Influence | Rationale |

|---|---|---|

| Base Strength | Determines the extent of enolate formation (equilibrium vs. quantitative). | Strong, non-nucleophilic bases like LDA are often used for complete enolate formation. mnstate.edu |

| Solvent | Can affect the aggregation state and reactivity of the enolate. | Polar aprotic solvents are common. |

| Temperature | Can influence the kinetic versus thermodynamic control of enolate formation in unsymmetrical systems. | Lower temperatures often favor the kinetic enolate. |

| Counterion | The nature of the metal counterion (e.g., Li+, Na+, K+) can influence the C- vs. O-alkylation ratio and stereoselectivity. | Tightly coordinating ions like Li+ often favor C-alkylation. princeton.edu |

Transformations Involving the Chloroethyl Group

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The chloroethyl group of this compound possesses an electrophilic carbon atom bonded to chlorine, making it susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of a new covalent bond. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon were chiral.

The rate of the SN2 reaction is dependent on the strength of the nucleophile, the concentration of both the substrate and the nucleophile, and the nature of the solvent. Strong nucleophiles such as iodides, azides, and thiolates are expected to react readily.

The table below provides examples of potential nucleophilic substitution reactions.

| Nucleophile | Product |

| Sodium Iodide (NaI) | S-Ethenyl iodoethanethioate |

| Sodium Azide (NaN3) | S-Ethenyl azidoethanethioate |

| Sodium Thiophenoxide (NaSPh) | S-Ethenyl (phenylthio)ethanethioate |

Elimination Reactions to Form Unsaturated Species

In the presence of a strong, non-nucleophilic base, the chloroethyl group can undergo an elimination reaction to form an unsaturated thioester. youtube.com This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon adjacent to the chlorinated carbon (the β-carbon) and the simultaneous departure of the chloride leaving group. youtube.com

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Potential bases and the expected major elimination product are shown in the table below.

| Base | Potential Product |

| Sodium Ethoxide (NaOEt) | S-Ethenyl ethenethioate |

| Potassium tert-Butoxide (t-BuOK) | S-Ethenyl ethenethioate |

Radical Reactions and Halogen Atom Transfer

The carbon-chlorine bond in the chloroethyl group can be cleaved homolytically under radical conditions, initiated by heat, light, or a radical initiator. This generates a carbon-centered radical that can participate in various radical reactions.

One important process is halogen atom transfer (HAT), where a radical species abstracts the chlorine atom to generate an ethyl radical intermediate. This radical can then undergo further reactions, such as addition to an alkene or cyclization. These radical reactions provide a pathway to form new carbon-carbon bonds under neutral conditions.

The following table outlines a potential radical reaction pathway.

| Reaction Type | Reagent(s) | Intermediate | Final Product (after trapping) |

| Halogen Atom Transfer | Bu3SnH, AIBN | S-Ethenyl ethanethioate radical | S-Ethenyl ethanethioate |

| Radical Addition | HBr, peroxides | Bromoethyl radical | S-Ethenyl bromoethanethioate |

Chemoselectivity and Regioselectivity in Complex Reaction Systems

This compound is a bifunctional molecule, containing two distinct reactive sites: the vinyl group and the chloroethyl group. This duality presents challenges and opportunities in terms of chemoselectivity and regioselectivity when the molecule is subjected to various reaction conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction with a reagent that can act as both a nucleophile and a participant in cycloaddition, the outcome will depend on the relative reactivity of the vinyl and chloroethyl groups. A strong nucleophile would likely favor substitution at the chloroethyl group, while a diene under thermal conditions would favor a Diels-Alder reaction at the vinyl group.

Regioselectivity, the preference for reaction at one position over another, is also a key consideration. In 1,3-dipolar cycloadditions to the vinyl group, the orientation of the dipole's addition is governed by electronic and steric factors. Similarly, in elimination reactions of the chloroethyl group, the choice of base can influence the position of the newly formed double bond, as dictated by Zaitsev's or Hofmann's rule.

Careful selection of reagents, catalysts, and reaction conditions is therefore crucial to control the outcome of reactions involving this compound, allowing for the selective modification of one part of the molecule while leaving the other intact.

Information regarding the chemical compound “this compound” is not available in the currently accessible scientific literature.

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific data or research findings related to the synthesis, reactivity, or catalytic transformations of "this compound" could be located. This suggests that the compound may be novel, not yet synthesized, or not extensively studied and documented in publicly available resources.

The provided article outline requires detailed, informative, and scientifically accurate content for several specific sections and subsections concerning the chemical reactivity and mechanistic transformations of this particular compound. These sections include the differentiation of its reactive centers, controlled functionalization strategies, and various catalytic transformations.

Without any existing research on "this compound," it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate and specific content. The creation of such an article would necessitate speculative information, which would not align with the professional and authoritative tone required.

Therefore, the requested article on "this compound" cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization of S Ethenyl Chloroethanethioate Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Dimensional NMR Techniques for Complex Structure Elucidation

Multi-dimensional NMR techniques are indispensable for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex derivatives of S-ethenyl chloroethanethioate. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that allows for the piecing together of the molecular framework. ethz.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons on adjacent carbons. For this compound, this would show correlations between the vinyl protons and between the protons of any alkyl or aryl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the vinyl group and the chloroacetyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and for connecting different functional groups. For instance, correlations between the vinyl protons and the carbonyl carbon, and between the chloroacetyl protons and the carbonyl carbon, would confirm the thioester linkage.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on data from analogous structures. rsc.orgrsc.orgsemanticscholar.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl Group | ||

| =CH (α to S) | ~6.5 - 7.0 (dd) | ~130 - 135 |

| =CH₂ (β to S, cis) | ~5.2 - 5.5 (d) | ~115 - 120 |

| =CH₂ (β to S, trans) | ~5.4 - 5.7 (d) | |

| Chloroacetyl Group | ||

| CH₂Cl | ~4.0 - 4.5 (s) | ~40 - 45 |

| C=O | - | ~190 - 195 |

| Predicted chemical shifts are relative to TMS and are based on typical values for vinyl thioesters and chloro-substituted carbonyl compounds. |

Elucidation of Stereochemistry and Conformational Analysis

The spatial arrangement of atoms and the preferred conformations of this compound derivatives can be investigated using through-space NMR techniques, primarily the Nuclear Overhauser Effect (NOE).

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect protons that are close to each other in space, irrespective of their through-bond connectivity. wordpress.com For this compound, NOESY or ROESY could be used to determine the preferred orientation around the C(O)-S bond. For example, spatial proximity between the vinyl protons and substituents on the chloroacetyl group would indicate a specific rotational isomer. In more complex derivatives, these techniques are crucial for determining the relative stereochemistry of chiral centers. mdpi.com The analysis of NOE data, combined with computational modeling, allows for the determination of the populations of different conformers in solution. mdpi.com

Dynamic NMR Studies for Reaction Monitoring

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the kinetics of chemical reactions and conformational changes. nih.gov The progress of reactions involving this compound derivatives, such as their synthesis or subsequent transformations, can be monitored in real-time by acquiring a series of NMR spectra over time. By integrating the signals of reactants and products, the reaction kinetics can be determined.

Furthermore, variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as restricted rotation around the C-S bond. At lower temperatures, the rotation may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. The coalescence of these signals at higher temperatures allows for the calculation of the energy barrier for rotation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. edinst.com

Interpretation of Characteristic Vibrational Modes for Functional Group Interactions

C=O Stretch: The carbonyl stretching vibration of the thioester group is expected to appear as a strong band in the IR spectrum, typically in the range of 1680-1710 cm⁻¹. researchgate.net This is at a lower frequency compared to esters due to the lower electronegativity of sulfur.

C-S Stretch: The C-S stretching vibration is generally a weak to medium band in the IR spectrum, appearing in the region of 600-800 cm⁻¹. nih.gov

C=C Stretch: The vinyl C=C stretching vibration would give rise to a band around 1620-1640 cm⁻¹ in both the IR and Raman spectra. uni-muenchen.de

=C-H Bending: The out-of-plane bending vibrations of the vinyl C-H bonds are expected in the 900-1000 cm⁻¹ region of the IR spectrum.

C-Cl Stretch: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region of the IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Thioester) | Stretching | 1680 - 1710 |

| C-S | Stretching | 600 - 800 |

| C=C (Vinyl) | Stretching | 1620 - 1640 |

| =C-H (Vinyl) | Out-of-plane Bending | 900 - 1000 |

| C-Cl | Stretching | 600 - 800 |

| These are approximate ranges and can vary depending on the molecular environment and physical state. |

In-situ Vibrational Spectroscopy for Reaction Progress Monitoring

In-situ vibrational spectroscopy, particularly using Attenuated Total Reflectance (ATR)-FTIR, is a powerful technique for monitoring the progress of chemical reactions in real-time without the need for sample extraction. researchgate.netrsc.orgyoutube.comacs.org For reactions involving this compound, an ATR probe can be immersed directly into the reaction mixture.

By tracking the intensity of characteristic IR bands, one can monitor the consumption of reactants and the formation of products and intermediates. For example, in the synthesis of a derivative of this compound, the disappearance of a reactant's characteristic band and the appearance of the thioester's C=O stretching band around 1690 cm⁻¹ would indicate the progress of the reaction. This real-time data allows for precise control over reaction conditions and endpoints. acs.org

Scientific Data Unavilable for

A comprehensive search of available scientific literature and databases has revealed no specific experimental data for the advanced spectroscopic and structural characterization of this compound and its derivatives. As a result, the detailed analysis requested for High-Resolution Mass Spectrometry (HRMS), X-ray Diffraction (XRD), and Electron Microscopy cannot be provided at this time.

The inquiry sought in-depth information on the following analytical techniques for this compound:

High-Resolution Mass Spectrometry (HRMS): Including accurate mass determination for molecular formula confirmation and fragmentation pattern analysis for structural elucidation.

X-ray Diffraction (XRD) and Crystallographic Analysis: To determine the solid-state molecular structure, packing, and analyze intermolecular interactions.

Electron Microscopy and Surface Characterization Techniques.

Despite extensive searches, no research articles, crystallographic data, or spectroscopic databases containing this specific information for this compound were identified. General principles of these analytical techniques are well-established, but their specific application to this compound has not been documented in accessible scientific literature.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth analysis as per the requested outline is not feasible due to the absence of primary data.

X-ray Spectroscopy Techniques

X-ray Absorption Fine Structure (XAFS) for Local Atomic StructureXAFS is a powerful technique for determining the local geometric and/or electronic structure around a specific absorbing atom in a sample.fas.orgresearchgate.netIt can provide information on bond distances, coordination numbers, and the types of neighboring atoms.fas.orgaps.orgThe literature search did not uncover any XAFS studies performed on this compound to elucidate its local atomic structure.

Due to the absence of empirical data for this compound across all the specified analytical methods, it is not possible to generate the requested detailed research findings or data tables. The creation of such an article would require primary research that does not appear to have been conducted or published to date.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Microstructure

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique essential for characterizing the microstructure of thin films. For derivatives of this compound, which may be developed for applications in organic electronics, understanding the molecular packing and orientation within a thin film is critical as these factors directly influence material properties like charge mobility.

In a typical GIWAXS experiment, an X-ray beam impinges on the thin film at a very shallow angle, enabling the scattering analysis of the film's internal structure with high surface sensitivity. xenocs.comazom.com The resulting 2D scattering pattern provides comprehensive information about the crystalline order and molecular orientation relative to the substrate. rsc.orgiucr.org

Key structural parameters that can be extracted from GIWAXS data for this compound derivative films include:

Lamellar Spacing: The out-of-plane scattering peaks reveal the layer-by-layer stacking distance of the molecules.

π-Stacking Distance: In-plane scattering peaks provide information on the distance between adjacent molecules, which is crucial for charge transport.

Molecular Orientation: The position and intensity of the diffraction peaks indicate whether the molecules adopt a "face-on" (π-systems stacked perpendicular to the substrate) or "edge-on" (π-systems stacked parallel to the substrate) orientation. xenocs.comazom.com The face-on orientation is often preferred for applications like organic photovoltaics as it facilitates charge transport between the electrodes and the active layer. xenocs.com

By analyzing the GIWAXS patterns of various this compound derivatives, researchers can establish clear structure-property relationships. For instance, modifications to the ethenyl substituent could systematically alter the molecular packing, leading to predictable changes in electronic performance.

Table 1: Hypothetical GIWAXS Parameters for this compound Derivatives

This interactive table illustrates potential GIWAXS data for a series of hypothetical this compound derivatives (where 'R' is a substituent on the ethenyl group), demonstrating how molecular structure influences thin-film organization.

| Derivative | R-Group | Lamellar Spacing (Å) | π-Stacking Distance (Å) | Predominant Orientation |

| 1 | -H | 15.2 | 3.8 | Edge-on |

| 2 | -CH₃ | 15.8 | 3.9 | Mixed |

| 3 | -C₆H₅ | 18.5 | 3.7 | Face-on |

X-ray Fluorescence (XRF) for Elemental Mapping

X-ray Fluorescence (XRF) is a widely used analytical technique for determining the elemental composition of materials. wikipedia.org It is non-destructive and can provide both qualitative and quantitative information. eag.com For this compound derivatives, XRF is particularly valuable for elemental mapping, an imaging technique that visualizes the spatial distribution of specific elements within a sample. azom.commdpi.com

The process involves irradiating the sample with a high-energy X-ray beam, which excites electrons in the atoms of the material. As these atoms relax, they emit secondary (fluorescent) X-rays with energies characteristic of each element present. wikipedia.org By scanning the beam across the sample surface and measuring the emitted X-ray spectrum at each point, a 2D map of elemental distribution can be constructed.

In the context of this compound derivatives, XRF mapping would be instrumental for:

Confirming Composition: Verifying the presence and relative distribution of key heteroatoms, such as sulfur (S) and chlorine (Cl), which are defining elements of the molecule.

Assessing Homogeneity: Ensuring that the compound is uniformly distributed in a blend or on a substrate, which is crucial for consistent device performance.

Detecting Impurities: Identifying and locating elemental contaminants that could compromise the material's function.

The technique is sensitive to elements from sodium (Na) to uranium (U) and can detect concentrations down to the parts-per-million (ppm) level. eag.comazom.com

Table 2: XRF Analysis Capabilities for this compound Derivatives

This table summarizes the application of XRF for the elemental analysis of a thin film or bulk sample of an this compound derivative.

| Parameter | Description |

| Target Elements | Sulfur (S), Chlorine (Cl), and other potential elemental dopants or impurities. |

| Information Obtained | Qualitative (elemental identification) and quantitative (elemental concentration) data. |

| Mapping Resolution | Micron-scale spatial distribution of target elements. |

| Key Applications | Purity assessment, quality control, homogeneity analysis, and contaminant identification. |

Other Specialized Spectroscopic Methods

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The this compound core contains an α,β-unsaturated thioester system, which acts as a chromophore—the part of the molecule responsible for absorbing UV or visible light.

The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For this chromophore, two primary electronic transitions are expected:

π → π* Transition: This high-intensity absorption corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is associated with the conjugated C=C-C=S system.

n → π* Transition: This lower-intensity absorption involves the promotion of a non-bonding electron (from the sulfur or oxygen atom) to a π* antibonding orbital.

The wavelength of maximum absorption (λmax) is a key piece of data obtained from a UV-Vis spectrum. The position and intensity of λmax are sensitive to the molecular structure and its environment. libretexts.org For derivatives of this compound, substituting different chemical groups onto the ethenyl moiety would alter the extent of conjugation and the electronic properties of the chromophore, leading to shifts in λmax. This effect can be conceptually understood through principles similar to the Woodward-Fieser rules for unsaturated carbonyl compounds. youtube.comyoutube.com For example, extending the conjugation by adding more double bonds or aromatic rings would typically shift the λmax to longer wavelengths (a bathochromic shift).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Hypothetical this compound Derivatives in a Non-polar Solvent

This interactive table presents hypothetical λmax values for the principal π → π* transition, illustrating the effect of substitution on the electronic properties of the molecule.

| Derivative | R-Group on Ethenyl Moiety | Expected λmax (nm) |

| 1 | -H | 245 |

| 2 | -CH₃ (Alkyl group) | 250 |

| 3 | -C₆H₅ (Phenyl group) | 290 |

Computational and Theoretical Investigations of S Ethenyl Chloroethanethioate

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur as reactants are converted to products.

To understand the kinetics of a reaction involving S-Ethenyl chloroethanethioate, it is essential to identify the transition state(s) and determine the associated activation energies. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. The activation energy is then determined as the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate.

Computational chemistry allows for the mapping of entire reaction pathways for both the synthesis and subsequent transformations of this compound. This involves identifying all relevant intermediates and transition states that connect the reactants to the products. By calculating the energies of each species along the reaction coordinate, a potential energy surface can be constructed.

This detailed mapping provides a comprehensive understanding of the reaction mechanism, allowing for the rationalization of product distributions and the prediction of reaction outcomes under different conditions. For the synthesis of this compound, computational studies could explore different synthetic routes to identify the most energetically favorable pathway. Similarly, for its transformations, these studies could predict the likely products of reactions with various reagents.

Solvent Effects on Reaction Energetics

The chemical reactivity and the energy landscape of reactions involving this compound are expected to be significantly influenced by the solvent environment. Solvents can alter reaction rates and thermodynamic stability by differentially stabilizing reactants, products, and, most critically, transition states. rsc.org This influence stems from non-covalent interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals interactions. wikipedia.org

Computational chemistry provides powerful tools to model these effects. Implicit solvent models, such as the Conductor-like Screening Model (COSMO), can account for the bulk electrostatic effects of the solvent by treating it as a polarizable continuum. nih.gov This approach is computationally efficient for estimating how a solvent's dielectric constant might affect the energetics of a reaction pathway. For instance, in reactions where the transition state is more polar or has a greater charge separation than the reactants, polar solvents are predicted to lower the activation energy, thereby accelerating the reaction rate. wikipedia.orgchemrxiv.org

Studies on similar compounds, like S-methyl chlorothioformate, have utilized the extended Grunwald-Winstein Equation to correlate solvolysis rates with solvent nucleophilicity and ionizing power, revealing competing reaction mechanisms dependent on the solvent's properties. mdpi.com For this compound, a key reaction is nucleophilic acyl substitution at the carbonyl carbon. The energetics of this process would be highly sensitive to the solvent. Protic solvents could stabilize the departing chloroacetate (B1199739) group through hydrogen bonding, while polar aprotic solvents might enhance the reactivity of anionic nucleophiles.

Quantum chemical computations can be employed to calculate the potential energy surfaces of reactions in various simulated solvent environments. mdpi.com The data generated from such studies allow for a quantitative comparison of reaction barriers, as illustrated in the hypothetical table below for a nucleophilic substitution reaction.

Table 1: Illustrative Calculated Activation Energies (ΔE‡) for a Hypothetical Nucleophilic Attack on a Thioester in Different Solvents

| Solvent | Dielectric Constant (ε) | Computational Model | Predicted Relative ΔE‡ (kJ/mol) |

|---|---|---|---|

| n-Hexane | 1.9 | IEFPCM | High |

| Dichloromethane | 9.1 | IEFPCM | Intermediate |

| Acetonitrile | 37.5 | IEFPCM | Low |

| Water | 78.4 | IEFPCM | Lowest |

Note: This table is illustrative, based on general chemical principles of solvent effects on polar reactions. IEFPCM refers to the Integral Equation Formalism variant of the Polarizable Continuum Model.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. cresset-group.comnih.gov This technique allows for the exploration of conformational landscapes, dynamic behavior, and intermolecular interactions that are often inaccessible through experimental means alone.

For a molecule like this compound, MD simulations could provide profound insights into its structural flexibility. nih.gov The molecule possesses several rotatable bonds, including the C-S, S-C(O), and C-C bonds of the chloroacetyl group. Rotation around these bonds gives rise to various conformers with different energies. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water or another solvent) and solving Newton's equations of motion for every atom, generating a trajectory of its dynamic behavior. mdpi.com

Key parameters derived from an MD trajectory to describe conformational behavior include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time, providing insight into the structural stability and equilibration of the simulation. mdpi.com

Radius of Gyration (Rg): This value indicates the compactness of the molecule's structure over time. Significant fluctuations in Rg can suggest conformational transitions to more extended or folded states. nih.gov

Dihedral Angle Analysis: By tracking the dihedral angles of the rotatable bonds, one can identify the most populated conformational states and the energy barriers for transition between them. mdpi.com

Simulations on related molecules, such as vinyl ester resins, have been used to understand their three-dimensional structure and physical properties. researchgate.netsemanticscholar.org A similar approach for this compound would reveal its preferred shapes in solution and how its vinyl and thioester groups interact dynamically.

Table 2: Key Parameters from a Hypothetical MD Simulation for Conformational Analysis

| Parameter | Description | Information Gained |

|---|---|---|

| RMSD | Measures deviation from a reference structure | System stability and convergence to equilibrium |

| Radius of Gyration (Rg) | Root mean square distance of atoms from their center of mass | Molecular compactness and folding/unfolding events |

| Dihedral Angle Distribution | Population analysis of key torsional angles | Preferred conformers and rotational energy barriers |

MD simulations are also exceptionally well-suited for studying how multiple molecules of this compound might interact with each other and potentially form larger, ordered structures through self-assembly. nih.govrsc.org Organosulfur compounds are known to form self-assembled monolayers (SAMs) on metal surfaces, a process driven by a combination of headgroup-surface interactions and intermolecular van der Waals forces. oaepublish.comresearchgate.net

In a bulk solution or in the solid state, the intermolecular interactions would be governed by forces such as:

Dipole-Dipole Interactions: The polar carbonyl (C=O) and carbon-chlorine (C-Cl) bonds create a significant molecular dipole, leading to electrostatic attractions between molecules.

Van der Waals Forces: These non-specific attractive forces are crucial for the packing of molecules.

π-π Stacking: While the vinyl group offers a limited π-system, weak interactions with other π-systems are possible.

By simulating a system containing many molecules of this compound, MD can predict whether they remain dispersed or aggregate. nih.gov Analysis of the simulation trajectory, using tools like the radial distribution function (RDF), can quantify the preferred distances and orientations between molecules, revealing the nature of the assembled state (e.g., amorphous aggregate vs. ordered crystalline-like structure). nih.gov

Applications of S Ethenyl Chloroethanethioate in Materials Science and Organic Synthesis

Development of Optoelectronic and Functional Materials

The electronic properties endowed by the sulfur atom and the conjugated vinyl system make chloroethanethioate derivatives intriguing candidates for materials with specific optical and electronic functions.

Materials with Aggregation-Induced Emission Characteristics

While S-ethenyl chloroethanethioate itself is not prominently featured as a standalone luminogen, its core structural elements—the thioacrylate and vinyl thioester groups—are being incorporated into the design of advanced fluorescent materials. A significant area of this research is in the field of aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation. This process is often attributed to the restriction of intramolecular motion in the aggregated state, which closes non-radiative decay pathways and activates the fluorescence channels.

Recent studies have demonstrated that polymers containing thioacrylate units can exhibit AIE properties. For instance, poly(β-thioacrylate)s that incorporate tetraphenylethene—a classic AIE-active moiety—have been synthesized and shown to display significant AIE characteristics. Similarly, precursors that contain a bis-intercalated vinyl thioester structure have been developed as probes that are non-luminescent initially but become fluorescent after a chemically triggered cyclization event. These findings underscore the utility of the vinyl thioester and related structures in creating "turn-on" fluorescent systems, which are highly valuable for sensing and imaging applications.

Materials Exhibiting Nonlinear Optical Properties

Nonlinear optical (NLO) materials, which alter the properties of light, are fundamental to modern photonics, including applications in optical switching and frequency conversion. Derivatives of chloroethanethioate have been shown to possess significant NLO properties.

In a notable study, a series of novel S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives were synthesized and their third-order NLO properties were investigated. researchgate.nettubitak.gov.tr The Z-scan technique, a standard method for measuring nonlinear refraction, was employed using a continuous wave diode-pumped laser at a wavelength of 532 nm. researchgate.net The results demonstrated that these compounds exhibit a negative nonlinear refractive index (n₂) of the order of 10⁻¹¹ m²/W, indicating a self-defocusing effect. tubitak.gov.trresearchgate.net The magnitude of the NLO response was influenced by the different aryl substituents on the oxadiazole ring. researchgate.net

The significant nonlinearity of these chloroethanethioate derivatives suggests their potential as candidates for bio-optical and photonic applications. researchgate.nettubitak.gov.tr

Table 1: Nonlinear Refractive Index of S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate Derivatives

| Compound ID | Aryl Substituent (Ar) | Nonlinear Refractive Index (n₂) (m²/W) |

|---|---|---|

| 3a | Phenyl | -4.14 x 10⁻¹¹ |

| 3b | 2-Chlorophenyl | -3.81 x 10⁻¹¹ |

| 3c | Furyl | -2.11 x 10⁻¹¹ |

| 3d | 2-Nitrophenyl | -5.20 x 10⁻¹¹ |

| 3e | 3-Nitrophenyl | -4.83 x 10⁻¹¹ |

Catalysis and Ligand Design

The thioester functionality and the reactive chloride present in this compound and its analogues provide versatile handles for applications in catalysis, both in the design of metal-coordinating ligands and as probes for studying reaction mechanisms.

Derivatives as Ligands for Metal Complexes

The sulfur and oxygen atoms within the thioester group possess lone pairs of electrons, making them effective coordination sites for metal ions. This property has been exploited to create sophisticated ligands for transition metal complexes. Sulfur-containing ligands are known to stabilize transition-metal photocatalysts by preventing charge recombination.

Research has shown that chloroethanethioate derivatives can serve as key intermediates in the synthesis of complex chelating ligands. For example, S-benzo[d]oxazol-2-yl 2-chloroethanethioate has been used as a starting material to build a larger ligand framework. This resulting ligand, S,S'-bis(benzo[d]oxazol-2-yl)2,2'-((methylenebis(4,1-phenylene))bis(azanediyl))diethanethioate, was subsequently used to prepare stable complexes with a range of transition metal ions, including Co(II), Cu(II), Cd(II), Ag(I), and Hg(II). Spectroscopic analysis confirmed the coordination of the metal ions with the ligand, demonstrating the successful application of a chloroethanethioate-derived structure in coordination chemistry.

Probes for Mechanistic Studies in Catalytic Systems

Mechanism-based probes are indispensable tools for elucidating the complex pathways of catalytic reactions, particularly in biological systems. Thioester-containing molecules have emerged as highly effective probes for studying enzyme activity and mechanisms.

A prominent example is the use of ubiquitin C-terminal thioester conjugates, such as UbFluor, as mechanism-based probes for HECT E3 ligases. These probes work through a direct transthiolation reaction with the catalytic cysteine residue in the enzyme's active site. This reaction, where the ubiquitin is transferred from the probe to the enzyme, allows for a direct and quantitative real-time measurement of the enzyme's catalytic activity.

Furthermore, probes designed to form a stable vinyl thioester bond with the catalytic cysteine of an enzyme have been used to verify the correct folding and structural competence of the enzyme's substrate-binding site. This specific covalent modification confirms that the active site is accessible and reactive. The reactivity of the chloroethanethioate moiety can be similarly harnessed to design probes that covalently label active sites in catalytic systems, thereby providing critical insights into their structure and function.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The progression towards greener and more efficient chemical manufacturing necessitates the development of synthetic protocols that minimize waste, energy consumption, and the use of hazardous materials. For S-Ethenyl chloroethanethioate, future research will likely focus on moving beyond traditional synthetic paradigms towards more sustainable and atom-economical methods.

A primary objective in modern synthetic chemistry is the reduction or elimination of catalysts, especially those based on heavy metals, and volatile organic solvents. Research into catalyst- and solvent-free methods for the synthesis of vinyl thioesters is an emerging field with direct applicability to this compound. One promising avenue involves the use of calcium carbide as a safe and easy-to-handle source of acetylene (B1199291). researchgate.netresearchgate.net An efficient, metal-free pathway has been demonstrated for synthesizing various vinyl thioesters by reacting thiocarboxylic acids with calcium carbide under mild conditions. rsc.org This approach avoids the need for high-pressure acetylene gas and often proceeds with high selectivity and yield. rsc.org Adapting this methodology to use chloroethanethioic acid could provide a direct, sustainable, and scalable route to this compound.

Further research could also explore other catalyst-free multicomponent reactions, which allow the construction of complex molecules in a single step from multiple starting materials, thereby enhancing efficiency and reducing waste. nih.gov Simple, solvent-free methods using heterogeneous catalysts like iron(III) chloride have also been reported for general (thio)ester synthesis and could be adapted for this specific compound. tudelft.nl

| Methodology | Key Reagents | Advantages | Research Focus for this compound |

|---|---|---|---|

| Calcium Carbide Acetylene Source | Chloroethanethioic acid, Calcium Carbide (CaC₂) | Metal-free, avoids high-pressure acetylene gas, mild conditions, potentially scalable. rsc.org | Optimization of reaction conditions (temperature, base, solvent if necessary) for the specific substrate; investigation of reaction scope and limitations. |

| Enzymatic Transesterification | A suitable chloroacetyl donor, Ethenethiol (or precursor), Immobilized Lipase (B570770) | High selectivity, mild conditions, biodegradable catalyst, potential for continuous-flow processes. mdpi.com | Screening for suitable enzymes, optimization of substrate molar ratios and flow rates in a microreactor setup. |

| Solvent-Free Heterogeneous Catalysis | Chloroacetyl chloride, Ethenethiol, Recyclable Catalyst (e.g., FeCl₃) | Solvent-free, catalyst is easily separable and recyclable, high conversion. tudelft.nl | Testing catalyst efficiency and demonstrating recyclability for this specific transformation. |

Nature utilizes thioesters, such as acetyl-CoA, as fundamental building blocks in a vast array of biosynthetic pathways. wikipedia.org Drawing inspiration from these biological systems offers a powerful strategy for developing novel synthetic methods. Bio-inspired synthesis can involve using enzymes as catalysts or mimicking natural reaction cascades.

Enzymatic synthesis presents a particularly attractive green alternative. Lipases have been successfully employed to catalyze the transesterification between thiols and vinyl esters to produce thioesters, often with high efficiency and under mild conditions. mdpi.com Future work could explore the use of immobilized lipases in continuous-flow microreactors to synthesize this compound from a vinyl ester and a chloroacetyl-donating thiol, or vice versa. mdpi.com Furthermore, the adenylation (A-) domain of carboxylic acid reductases has been shown to function as a broad-spectrum acyl-S-CoA synthetase, which could be engineered as a biocatalyst for thioester synthesis. chemrxiv.org This approach could enable the in situ generation and use of this compound in one-pot biocatalytic cascades.

Biomimetic strategies, which emulate natural chemical transformations without using biological macromolecules, also hold promise. nih.govnih.gov For instance, mimicking the N,S-acyl shift systems used in native chemical ligation could inspire new routes for forming the thioester bond under mild, aqueous conditions. nih.gov

Advancements in Mechanistic Understanding

A deeper, more quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in new transformations. Future research should integrate advanced spectroscopic techniques with powerful computational models to elucidate reaction pathways, identify transient intermediates, and map out energy landscapes.

While traditional spectroscopic methods like NMR, IR, and mass spectrometry are invaluable for characterizing final products, they often fail to capture the fleeting intermediates and transition states that govern a reaction's outcome. researchgate.net The development of in-situ monitoring techniques is essential for gaining a dynamic understanding of reaction pathways.

A highly promising tool is the use of Förster Resonance Energy Transfer (FRET)-based assays. acs.orgnih.gov These fluorogenic assays allow for the direct and continuous investigation of thioester reaction rates with various nucleophiles in real-time. acs.org Such a system could be designed to study the kinetics of nucleophilic substitution at the chloroacetyl group or addition reactions across the vinyl moiety of this compound. This would provide precise kinetic data that is vital for optimizing reaction conditions and understanding the compound's reactivity profile. nih.gov Detailed kinetic studies, similar to those performed on related N,S-acyl shift systems, could reveal rate-limiting steps and the influence of catalysts or additives. nih.gov

Computational chemistry provides a powerful lens through which to view chemical reactions at a molecular level. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction profiles, calculate activation energy barriers, and predict the structures of transition states. Such computational approaches have been successfully applied to model complex S-thiolation reactions and to understand the origins of stereoselectivity in reactions involving similar acrylate (B77674) structures. marquette.eduresearchgate.net

For this compound, a synergistic approach combining experimental kinetic data (e.g., from FRET assays) with high-level computational modeling would be particularly insightful. This integrated strategy could:

Elucidate the detailed mechanism of its formation, for instance, via the calcium carbide route.

Predict its reactivity towards a wide range of nucleophiles, electrophiles, and radical species.

Model its participation in pericyclic reactions, such as Diels-Alder cycloadditions, where its vinyl group could act as a dienophile.

Rationalize observed regioselectivity and stereoselectivity in its reactions.

| Technique | Type of Information | Potential Application for this compound |

|---|---|---|

| In-situ FT-IR/NMR Spectroscopy | Real-time concentration changes of reactants, intermediates, and products. | Monitoring the rate of formation during synthesis; observing the formation of transient intermediates in substitution or addition reactions. |

| Förster Resonance Energy Transfer (FRET) Assay | Continuous, real-time kinetic data of acyl transfer or other reactions. acs.orgnih.gov | Quantifying the rate of reaction with various thiols, amines, or other nucleophiles; screening for optimal reaction conditions or catalysts. |

| Density Functional Theory (DFT) Modeling | Transition state structures, activation energy barriers, reaction pathways, electronic properties. marquette.edu | Predicting reactivity in cycloaddition reactions; understanding the mechanism of nucleophilic substitution at the chloroacetyl group. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in a solvent cage or an enzyme active site. | Simulating potential enzymatic synthesis or degradation pathways for this compound. |

Exploration of New Transformative Reactions

This compound is a bifunctional molecule, possessing both a reactive vinyl thioester group and a chloroacetyl moiety. This dual functionality makes it a versatile building block for a wide range of chemical transformations that have yet to be explored.

The thioester group is known to participate in unique reactions such as the Fukuyama coupling to form ketones. wikipedia.org The vinyl group opens the door to polymerization chemistry, potentially serving as a monomer for creating novel sulfur-containing polymers with unique material properties, analogous to how vinyl ethers are used to access bio-inspired materials. nih.gov Furthermore, the electron-deficient double bond can act as a dienophile in Diels-Alder reactions or as a Michael acceptor.

The chloroacetyl group is a potent electrophilic site, readily undergoing substitution with a variety of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. The combination of these reactive sites in one molecule suggests its potential utility in:

Multicomponent Reactions: Designing new one-pot reactions where both the vinyl group and the chloroacetyl group react sequentially or concurrently to rapidly build molecular complexity.

Click Chemistry: The vinyl thioester could be developed as a novel reactant for thiol-ene type click reactions.

Synthesis of Heterocycles: It could serve as a precursor for various sulfur- and nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Bioconjugation: The chloroacetyl group can be used to attach the molecule to biomolecules like proteins or peptides, while the vinyl thioester could be used for subsequent ligation or modification.

Future research in this area should focus on systematically exploring the reactivity of each functional group and then leveraging this understanding to develop novel and powerful synthetic methodologies.

Unconventional Reactivity of the Thioester, Ethenyl, and Chloroethyl Moieties

The reactivity of this compound is dictated by its three primary functional groups. Understanding their individual and synergistic reactivity is key to unlocking the molecule's potential.

Thioester Moiety: Thioesters are known to be more reactive than their oxygen-ester counterparts. stackexchange.comnih.gov This increased reactivity is due to the larger size of the sulfur atom and less effective electron delocalization between the sulfur's 3p orbital and the carbonyl group's 2p orbital. stackexchange.com This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. stackexchange.com While stable against hydrolysis at neutral pH, thioesters readily react with softer nucleophiles like thiolates and amines. nih.govacs.org This "energy-rich" nature is fundamental to their roles in biochemistry (e.g., Acetyl-CoA) and synthetic chemistry, such as in native chemical ligation. acs.orgwikipedia.org Future research could explore leveraging this inherent reactivity for controlled acyl transfer reactions. The oxidation of the thioester group to form highly hydrophilic sulfonic acids also presents a pathway for modifying surface properties in material applications. nih.gov

Ethenyl Moiety: The vinyl (ethenyl) group attached to the sulfur atom is a versatile functional handle. It can participate in a range of addition reactions. A particularly promising area is its use in thiol-ene "click" chemistry. This reaction allows for the efficient and specific formation of carbon-sulfur bonds under mild conditions, which is highly valuable for creating functional polymers and materials. researchgate.netepa.gov The electronic influence of the ethenyl group on the adjacent thioester linkage, potentially altering its electrophilicity and stability, warrants further investigation.

Chloroethyl Moiety: The 2-chloroethyl group acts as a reactive electrophilic site. The carbon-chlorine bond is susceptible to nucleophilic substitution (SN2) reactions. This functionality allows for the molecule to be grafted onto other structures or to act as an initiator for further chemical transformations. For instance, it can be used as an alkylating agent, and its reactivity could be harnessed to trigger intramolecular cyclizations or polymerization events under specific conditions.

The combination of these three groups in one molecule suggests a potential for orthogonal reactivity, where each site can be addressed selectively under different reaction conditions, providing a powerful tool for complex molecular construction.

Cascade and Domino Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org This approach is highly efficient, increasing molecular complexity while minimizing waste and purification steps. wikipedia.org

This compound is an ideal candidate for designing novel cascade sequences. Several hypothetical pathways can be envisioned:

Nucleophilic Initiation: An external nucleophile could first attack the chloroethyl group. The resulting intermediate could then undergo an intramolecular reaction, perhaps with the ethenyl group, to form a cyclic structure.

Michael Addition Cascade: A nucleophile could perform a Michael addition to the electron-deficient ethenyl group (influenced by the sulfur atom). This could generate a new intermediate poised for an intramolecular cyclization by attacking the electrophilic thioester carbonyl.

Cyclization-Acyl Transfer: A reaction could be designed where an initial cyclization involving the ethenyl and chloroethyl moieties is followed by the transfer of the chloroacetyl group to another nucleophile present in the reaction mixture.

Research into α,β-unsaturated thioesters has already shown their utility in cascade cyclizations proceeding through distinct mechanistic pathways. wustl.edunih.gov By analogy, this compound could be a valuable substrate for developing new, complex heterocyclic systems through carefully designed domino reactions.

Innovation in Functional Material Design

The unique functionalities of this compound make it a promising building block for the next generation of functional materials.

Tailoring this compound for Specific Material Applications

The ability to modify and control the properties of materials at the molecular level is crucial for innovation. This compound offers multiple handles for such tailoring:

Surface Modification: Thioester-functionalized molecules have been successfully used to create self-assembled monolayers (SAMs) on surfaces. nih.gov These SAMs allow for precise control over surface properties like hydrophobicity. The thioester can be oxidized to a sulfonic acid, transforming a hydrophobic surface into a very hydrophilic one. nih.gov this compound could be used to form SAMs where the ethenyl and chloroethyl groups are exposed, providing reactive sites for further functionalization of the surface.

Polymer Synthesis: The ethenyl group is a prime candidate for polymerization. Specifically, its participation in thiol-ene reactions provides a robust method for creating cross-linked polymer networks or for grafting the molecule onto existing polymer backbones. epa.gov The chloroethyl group could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.

The following table outlines potential modifications and their resulting applications:

| Functional Group Targeted | Modification Reaction | Potential Application |

| Ethenyl Group | Thiol-ene Polymerization | Creation of functional polymer networks, hydrogels |

| Chloroethyl Group | Nucleophilic Substitution | Grafting onto surfaces, attachment of bioactive molecules |

| Thioester Group | Oxidation | Tuning surface wettability, creating charged surfaces |

| Thioester Group | Aminolysis/Thiolysis | Covalent attachment of proteins/peptides, drug delivery |

Integration into Multi-Functional Materials and Nanostructures

The integration of molecular components into larger, functional systems is a key goal of materials science. This compound could serve as a versatile linker or monomer in such systems.

Nanoparticle Functionalization: The sulfur atom of the thioester can bind to gold surfaces, providing a mechanism for anchoring the molecule to gold nanoparticles. The exposed ethenyl and chloroethyl groups would then render the nanoparticle surface reactive for further conjugation, for example, with targeting ligands or therapeutic agents.

Bioconjugation: The reactivity of the thioester towards amines and the chloroethyl group towards various nucleophiles make this molecule a potential tool for bioconjugation. mdpi.com It could be used to link different biomolecules together or to attach synthetic moieties to proteins or peptides, leveraging principles similar to those used in native chemical ligation. acs.org

Responsive Materials: A material incorporating this compound could be designed to respond to specific triggers. For example, a cross-linked polymer network held together by the thioester linkage could be programmed to degrade upon exposure to specific amines or thiols, leading to the controlled release of an encapsulated substance. The thiol-thioester exchange is a dynamic covalent reaction that has been explored for creating adaptable materials. rsc.org

Challenges and Perspectives in the Field of Thioester Chemistry

While the reactivity of thioesters is a major advantage, it also presents challenges. A primary challenge is controlling this reactivity to achieve selectivity in complex chemical environments. Unwanted side reactions, such as premature hydrolysis (though less of an issue at neutral pH) or reaction with non-target nucleophiles, must be managed. acs.org

The development of new catalysts and reaction conditions is a key perspective for overcoming these challenges. For instance, research into catalysts for thiol-thioester exchange reactions is paving the way for more control over dynamic covalent polymer networks. rsc.org Furthermore, developing methods to reverse traditional reactivity trends, such as the direct conversion of less reactive esters into more reactive thioesters, highlights the ongoing effort to expand the synthetic utility of this functional group. rsc.org

The future of thioester chemistry is bright, with expanding applications in chemical protein synthesis, dynamic combinatorial chemistry, and advanced materials science. acs.orgresearchgate.net Molecules like this compound, which combine the unique properties of thioesters with other versatile functional groups, are poised to be at the forefront of this innovation, enabling the development of novel synthetic methodologies and functional materials.

Q & A

Q. What role does this compound play in polymer chemistry, and how can its reactivity be modulated for copolymer synthesis?

- Methodological Answer :

- As a thioester monomer, it participates in radical-mediated copolymerization. Adjust initiator concentrations (AIBN) and chain-transfer agents to control molecular weight .

- Monitor kinetics via in-situ FTIR to track monomer consumption. Compare reactivity ratios (Mayo-Lewis method) with styrene or acrylates to optimize feed ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.